molecular formula C8H12O B3055246 3,5-dimethyl-3-cyclohexenone CAS No. 63507-69-7

3,5-dimethyl-3-cyclohexenone

Cat. No.: B3055246
CAS No.: 63507-69-7
M. Wt: 124.18 g/mol
InChI Key: CPNYQHOMBQQSSI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3-cyclohexenone is an organic compound with the molecular formula C8H12O. It is a cyclohexenone derivative characterized by the presence of two methyl groups at the 3rd and 5th positions of the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-3-cyclohexenone can be synthesized through several methods. One common approach involves the cyclization of 3,5-dimethyl-1,5-hexadiene in the presence of a suitable catalyst. Another method includes the oxidation of 3,5-dimethylcyclohexanol using oxidizing agents such as chromic acid or potassium permanganate .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of 3,5-dimethylcyclohexanol. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3-cyclohexenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-3-cyclohexenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-3-cyclohexenone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, leading to various biological effects. The compound’s α,β-unsaturated carbonyl group acts as a Michael acceptor, forming covalent bonds with nucleophiles like thiol groups in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

3,5-dimethylcyclohex-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNYQHOMBQQSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603737
Record name 3,5-Dimethylcyclohex-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63507-69-7
Record name 3,5-Dimethylcyclohex-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dimethyl-3-cyclohexenone
Reactant of Route 2
3,5-dimethyl-3-cyclohexenone
Reactant of Route 3
3,5-dimethyl-3-cyclohexenone
Reactant of Route 4
3,5-dimethyl-3-cyclohexenone
Reactant of Route 5
3,5-dimethyl-3-cyclohexenone
Reactant of Route 6
3,5-dimethyl-3-cyclohexenone

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